2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a chemical compound notable for its unique molecular structure and potential applications in various scientific fields. This compound is classified under the category of oxotetrahydrofuran carboxylic acids, which are characterized by a tetrahydrofuran ring coupled with carboxylic acid functionalities.
The compound can be identified by its Chemical Abstracts Service number 1399663-41-2 and has a molecular formula of with a molecular weight of approximately 294.30 g/mol . It is synthesized through organic chemistry methods, particularly focusing on the manipulation of phenolic compounds and tetrahydrofuran derivatives.
This compound falls under the broader category of organic compounds, specifically within the subcategories of phenolic compounds and carboxylic acids. It is often studied for its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves several steps:
The reaction conditions must be carefully controlled to ensure high yield and purity. Common techniques include:
The molecular structure of 2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid features a tetrahydrofuran ring with a ketone and carboxylic acid functional groups, along with a methoxy and propoxy substituent on the phenyl group. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
The compound has a melting point that can vary based on purity and specific synthesis conditions. Its solubility in various solvents (e.g., ethanol, acetone) is also relevant for practical applications.
2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit specific pathways relevant to disease processes, although detailed mechanisms require further investigation through biochemical assays.
The compound exhibits characteristics typical of organic acids, including:
Chemical properties include:
2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific uses:
2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid belongs to a class of γ-lactone derivatives characterized by a tetrahydrofuran ring bearing a carboxylic acid moiety at the C3 position and an aryl substituent at C2. This structural framework shares significant homology with established FASN inhibitors like C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), which operates through covalent interaction with the β-ketoacyl synthase (KS) domain of FASN [1] [10]. The compound’s methoxy-propoxy-phenyl substituent likely enhances membrane permeability and target affinity compared to simpler alkyl chain variants, potentially influencing its inhibitory kinetics. Mechanistically, these compounds mimic the malonyl-CoA transition state during the fatty acid elongation cycle, irreversibly binding to the active site cysteine thiol via their electrophilic β-carbon within the α,β-unsaturated lactone system [3]. This binding disrupts the catalytic triad (Cys-His-His), halting palmitate synthesis and elevating malonyl-CoA levels—a key metabolic regulator. Consequently, cancer cells experience dual metabolic insults: deprivation of essential lipids for membrane synthesis and malonyl-CoA–mediated suppression of carnitine palmitoyltransferase-1 (CPT-1), impairing mitochondrial fatty acid oxidation [1] [10].
Table 1: Structural and Functional Comparison of Tetrahydrofuran-Based FASN Inhibitors
Compound | C2 Substituent | Target Specificity | Key Structural Features |
---|---|---|---|
C75 [1] [10] | n-Octyl chain | FASN, HsmtKAS | Linear alkyl tail; exocyclic methylene |
2-(2-Methoxyphenyl) derivative [4] [7] | 2-Methoxyphenyl | Undetermined | Ortho-methoxy group; aromatic ring |
2-(3-Methoxy-4-propoxyphenyl) | 3-Methoxy-4-propoxyphenyl | Presumed FASN/HsmtKAS | Para-alkoxy extension; enhanced lipophilicity |
The mitochondrial isoform HsmtKAS (OXSM), a component of the mitochondrial fatty acid synthesis (mtFAS-II) pathway, shares catalytic domain conservation with FASN, particularly in the malonyl-CoA binding pocket [1] [3]. Structural analyses reveal that tetrahydrofuran-3-carboxylic acid derivatives, including 2-(3-methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, likely inhibit HsmtKAS through a dual-anchor mechanism: (1) The carboxylic acid group forms hydrogen bonds with Arg317 and His356 within the malonyl-binding site, and (2) the hydrophobic aryl substituent occupies a channel typically accommodating acyl chain intermediates [1]. This interaction is corroborated by studies of C75, which suppresses HsmtKAS activity with an IC₅₀ of ~8 μM, comparable to its FASN inhibition [3]. Knockdown experiments confirm that HsmtKAS deficiency phenocopies the effects of C75, including diminished lipoylation and respiratory chain defects [1]. The extended propoxy moiety in the subject compound may augment membrane diffusion, potentially increasing mitochondrial bioavailability and HsmtKAS engagement over cytoplasmic FASN—a selectivity dimension warranting experimental validation.
Inhibition of HsmtKAS by tetrahydrofuran derivatives disrupts the mtFAS-II pathway, which generates octanoyl-ACP—the essential precursor for lipoic acid (LA) biosynthesis [1] [3]. LA serves as a covalently bound cofactor for pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), and the glycine cleavage system. Experimental data from C75-treated HEK293T cells demonstrate a 60–70% reduction in cellular LA pools within 24 hours, directly linking HsmtKAS inhibition to cofactor depletion [1]. This deficiency impairs oxidative decarboxylation reactions, manifesting as:
Critically, exogenous LA supplementation (100 μM) rescues these defects, restoring complex I/II activities and reducing ROS by ∼75% [1]. This underscores the compound’s mechanism-driven toxicity and positions LA co-administration as a potential therapeutic strategy to mitigate off-target effects in cancer therapy.
Table 2: Functional Rescue of Mitochondrial Dysfunction via Lipoic Acid Supplementation
Parameter | C75 Alone (50 μM) | C75 + LA (100 μM) | Rescue Efficiency |
---|---|---|---|
Lipoic Acid Content | 30% of control | 85% of control | ↑55% |
Mitochondrial ROS (H₂DCFDA) | 250% of control | 120% of control | ↓130% |
ATP Production | 50% of control | 90% of control | ↑40% |
Cell Viability (MTT) | 45% of control | 85% of control | ↑40% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7